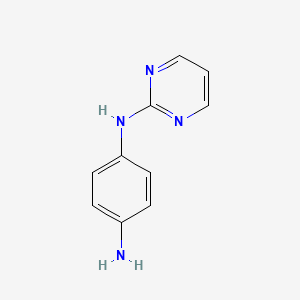

1-N-(pyrimidin-2-yl)benzene-1,4-diamine

Description

1-N-(Pyrimidin-2-yl)benzene-1,4-diamine is a bifunctional aromatic amine featuring a pyrimidine ring attached to the benzene-1,4-diamine scaffold. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The pyrimidine moiety enhances hydrogen-bonding capabilities and π-π stacking interactions, which are critical for biological target binding . Its molecular formula is C₁₀H₁₀N₄, with a molecular weight of 186.22 g/mol (calculated).

Properties

IUPAC Name |

4-N-pyrimidin-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXQBEVWFZKHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743449-54-9 | |

| Record name | 1-N-(pyrimidin-2-yl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(pyrimidin-2-yl)benzene-1,4-diamine typically involves the reaction of pyrimidine derivatives with benzene-1,4-diamine. One common method includes the condensation of 2-aminopyrimidine with 1,4-diaminobenzene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Acylation Reactions

The primary amine groups undergo acylation with acyl chlorides or anhydrides. For example:

-

Reaction with acetyl chloride : Forms N-acetyl derivatives under anhydrous conditions (e.g., dichloromethane) with triethylamine as a base.

-

Amidation with peptide coupling agents : T3P or HBTU facilitates amide bond formation with carboxylic acids .

Example Reaction :

Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DCM | 0–25°C | 75–85 |

| T3P | DMF | 25°C | 65–70 |

Alkylation Reactions

The amine groups react with alkyl halides or epoxides. Tertiary amines like DIPEA enhance nucleophilicity .

Example Reaction :

Key Observations :

-

Methyl iodide selectively alkylates the para-amine group.

-

Bulkier alkyl halides require polar aprotic solvents (e.g., DMF) for improved solubility .

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings for biaryl synthesis :

Example Reaction :

Conditions :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| PdCl₂(dppf) | K₂CO₃ | DME | 80–90 |

Curtius Rearrangement

The amine can be converted to isocyanates via acyl azides, enabling carbamate formation :

Reaction Pathway :

-

Acyl azide formation : Treatment with diphenylphosphoryl azide (DPPA) and DIPEA.

-

Thermal decomposition : Heating yields isocyanate intermediates.

-

Nucleophilic attack : Alcohols or water trap the isocyanate to form carbamates.

Example :

Key Data :

Oxidation and Redox Reactions

-

Oxidation : The aromatic amine oxidizes to nitroso or nitro derivatives under strong oxidizing agents (e.g., HNO₃/H₂SO₄).

-

Reduction : Nitro intermediates (e.g., from nitration) reduce to amines using SnCl₂/HCl .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration or sulfonation at meta/para positions relative to the amine groups.

Example :

Regioselectivity : Dominantly para to the pyrimidinyl group due to steric and electronic effects.

Complexation with Metals

The pyrimidine nitrogen and amine groups act as ligands for transition metals (e.g., Pd, Ni), enabling catalytic applications or coordination polymers .

Scientific Research Applications

Medicinal Chemistry

1-N-(Pyrimidin-2-yl)benzene-1,4-diamine has been investigated for its role as a pharmaceutical intermediate. It has shown promise in the development of anti-inflammatory agents and anticancer drugs.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory markers such as IL-6 and IL-8 in human bronchial epithelial cells. The lead compound derived from this compound showed an inhibition rate of up to 77% for IL-6 at a concentration of 5 μM, surpassing traditional anti-inflammatory drugs like indomethacin .

| Compound | Inhibition Rate IL-6 (%) | Inhibition Rate IL-8 (%) |

|---|---|---|

| Lead Compound | 77% | 87% |

| Indomethacin | 63% | 49% |

Materials Science

This compound has been utilized in the synthesis of novel materials with specific electronic properties. Its ability to form stable coordination complexes makes it suitable for applications in organic electronics.

Case Study: Organic Electronics

Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties, making it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biological Assays

The compound serves as an important reagent in biological assays due to its ability to interact with various biomolecules. It has been used to study enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

In vitro studies have shown that derivatives of this compound can inhibit specific enzymes related to cancer progression, providing insights into potential therapeutic strategies .

Mechanism of Action

The mechanism of action of 1-N-(pyrimidin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Substitutions

Key Differences :

- Ethylation of the amine group (C₁₄H₁₈N₄) increases logP values, enhancing membrane permeability but possibly reducing aqueous solubility .

Heterocyclic Derivatives (Non-Pyrimidine)

Key Differences :

- Quinazoline derivatives (e.g., C₁₅H₁₃N₅O) show broader kinase inhibition profiles due to planar aromatic systems, unlike pyrimidine-based analogues .

Schiff Base and Aggregation-Induced Emission (AIE) Derivatives

Key Differences :

- Schiff base derivatives (e.g., DBD) leverage imine bonds for reversible sensing applications, unlike the irreversible hydrogen-bonding interactions of pyrimidine analogues .

- Chloroquinoline-based Schiff bases (C₂₆H₁₈Cl₂N₄) demonstrate potent kinase inhibition, highlighting the role of halogen substituents in target binding .

Toxicity and Metabolic Considerations

- 2-Methyl-N4-(2-methylphenyl)benzene-1,4-diamine (MMBD) : A cytotoxic metabolite of o-toluidine, exhibits mutagenicity via p-semidine dimer formation (IC₅₀ < 10 µM in bladder cells) .

Key Insight : Pyrimidine derivatives generally show lower cytotoxicity than methyl-substituted analogues (e.g., MMBD), likely due to reduced metabolic activation .

Biological Activity

1-N-(Pyrimidin-2-yl)benzene-1,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring attached to a benzene ring with two amine groups at the para positions. This unique structure contributes to its interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, potentially through the modulation of apoptosis-related proteins .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu | 15 | Induces apoptosis |

| 4-Pyrimidinyl derivative | MCF-7 | 10 | Inhibits proliferation |

| 2-Pyrimidinyl derivative | A549 | 12 | Modulates apoptosis proteins |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, including Gram-positive bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | ≤8 μM | Moderate |

| Escherichia coli | >16 μM | Low |

| Streptococcus pneumoniae | ≤4 μM | High |

Target Interactions

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Kinases : Some studies indicate that similar compounds can inhibit kinase activity, which is crucial in cancer cell signaling pathways.

- Enzymatic Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased cancer cell death .

Pharmacokinetics

Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is vital for evaluating the therapeutic potential of this compound. Current research is focused on optimizing these properties to enhance bioavailability and reduce toxicity .

Case Study 1: Anticancer Efficacy

In a recent study involving animal models, administration of this compound derivatives resulted in significant tumor reduction compared to control groups. The study highlighted the importance of structural modifications on efficacy and safety profiles.

Case Study 2: Antimicrobial Effectiveness

A clinical trial assessed the efficacy of a formulation containing this compound against multidrug-resistant bacterial strains. Results indicated a favorable safety profile with minimal side effects while demonstrating potent antimicrobial activity at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.